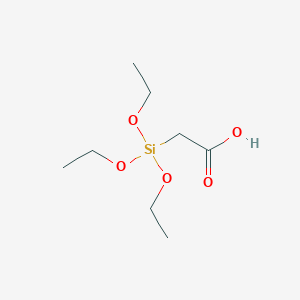
Carboxymethyltriethoxysilane
Vue d'ensemble
Description
Carboxymethyltriethoxysilane is a chemical compound with the molecular formula C8H18O5Si . It is used for research and development purposes .
Molecular Structure Analysis
This compound has a molecular weight of 222.31 g/mol . It contains a total of 31 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.31 g/mol . It contains 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass and monoisotopic mass are 222.09235020 g/mol . The topological polar surface area is 65 Ų .
Applications De Recherche Scientifique
Biomedical Applications : Carboxymethyl chitosan, a derivative, shows promise in biomedical applications due to its enhanced biocompatibility, high moisture retention, and antimicrobial properties. It's useful in hydrogels, wound healing, tissue engineering, drug delivery, bioimaging, biosensors, and gene therapy (Upadhyaya et al., 2013).
Advanced Application Fields : Carboxymethyl cellulose (CMC) is used in food, paper, textile, pharmaceutical industries, biomedical engineering, wastewater treatment, and energy storage due to its surface properties, mechanical strength, and low-cost synthesis (Rahman et al., 2021).
Material Science Applications : Carboxymethyl chitin and chitosans are used as medical aids, cosmetic ingredients, and metal ion chelating agents due to their water-soluble properties (Muzzarelli, 1988).
Nanotechnology and Drug Delivery : Novel carboxymethyl derivatives of chitin and chitosan are used in adsorbing metal ions, wound healing, anti-microbial agents, tissue engineering, and anti-tumor activities due to their polyampholytic properties (Jayakumar et al., 2010).
Surface Functionalization : Aminopropyltriethoxysilane (APTES) is used for surface modification of nanohydroxyapatite in biomedical applications. It facilitates further functionalization with biologically active materials (Wang et al., 2011).
Analytical Chemistry : Carboxymethyl derivatives are utilized in enzyme-linked immunosorbent assay (ELISA) due to their stability and functionality (Kaur et al., 2004).
Food Preservation and Antioxidant Activity : The carboxymethylation of polysaccharides enhances their antioxidant properties, suggesting applications as natural preservatives for harvested fruit (Duan et al., 2019).
Cosmetic Industry : Carboxymethyl chitosan is used in cosmetics for moisture absorption, anti-microbial properties, antioxidant capacities, and as a delivery system due to its solubility and safety (Jimtaisong & Saewan, 2014).
Renewable Energy : In dye-sensitized solar cells (DSSCs), carboxymethyl derivatives from seaweeds are proposed as biopolymeric solid electrolytes, demonstrating significant ionic conductivity and efficiency (Bella et al., 2015).
Polymer Science : Carboxymethyl-graft-polyacrylamide copolymers are utilized in drilling fluid systems for their impact on rheological and filtration properties, demonstrating high shale recovery performance (Jain et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-triethoxysilylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h4-7H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOGUZMKNNPEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(=O)O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431188 | |
| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162781-72-8 | |
| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
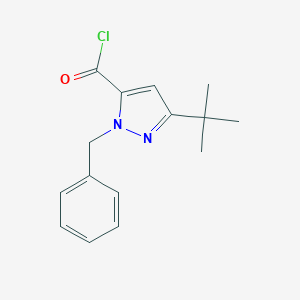

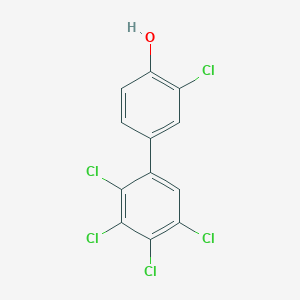
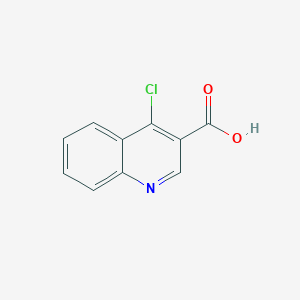

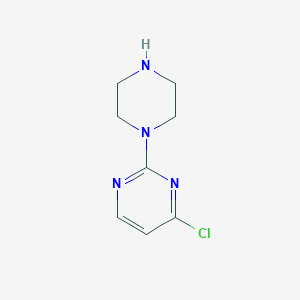

![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
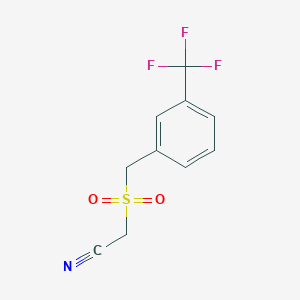


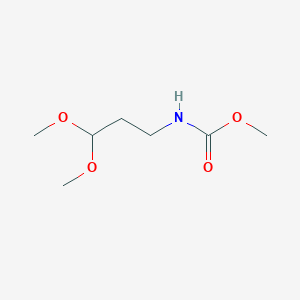
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
